

Application Notes and Protocols for Btk-IN-7 Kinase Activity Assay

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Compound of Interest

Compound Name: Btk-IN-7

Cat. No.: B12422773

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Introduction to Btk-IN-7

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, differentiation, and survival.[1][2] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3][4] **Btk-IN-7** is a potent and selective inhibitor of Btk, demonstrating significant potential for therapeutic applications.[5] This document provides detailed application notes and a comprehensive protocol for assessing the kinase activity of Btk in the presence of **Btk-IN-7**.

Mechanism of Action

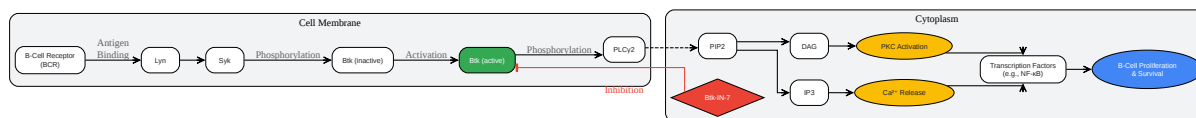
Btk is a key component of the BCR signaling cascade. Upon BCR engagement, Btk is recruited to the cell membrane and activated through phosphorylation.[2][6] Activated Btk then phosphorylates downstream substrates, most notably phospholipase $\text{C}\alpha_2$ (PLC α_2).[2] This leads to the generation of second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2] This cascade of events ultimately results in the activation of transcription factors that drive B-cell proliferation and survival.[1][7] **Btk-IN-7** exerts its inhibitory effect by targeting the kinase domain of Btk, thereby preventing the phosphorylation of its downstream targets and interrupting the signaling cascade.

Quantitative Data for Btk-IN-7

The inhibitory activity of **Btk-IN-7** has been quantified, highlighting its potency and selectivity.

Target	IC50	Selectivity	Reference
Btk	4.0 nM	-	[5]
ITK	>1000 nM	>250-fold vs Btk	[5]
EGFR	>10,000 nM	>2500-fold vs Btk	[5]

Btk Signaling Pathway and Inhibition by Btk-IN-7



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Caption: Btk signaling pathway and the inhibitory action of **Btk-IN-7**.

Experimental Protocols: Btk Kinase Activity Assay

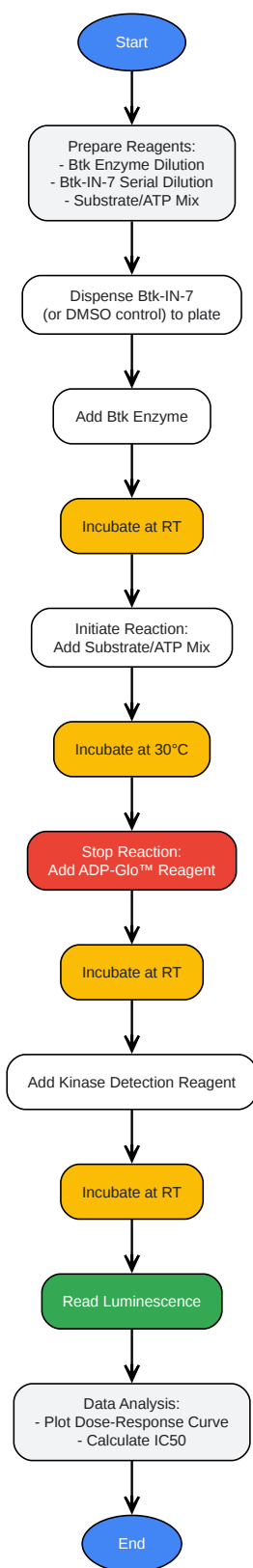
This section details a generalized protocol for determining the in vitro kinase activity of Btk and the inhibitory potential of **Btk-IN-7**. This protocol is based on the principles of a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay.[8][9]

Materials and Reagents

- Recombinant human Btk enzyme

- **Btk-IN-7**
- Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)[8]
- DTT (Dithiothreitol)
- ATP (Adenosine triphosphate)
- Substrate (e.g., poly(Glu,Tyr) 4:1)
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- DMSO (Dimethyl sulfoxide)
- 96-well or 384-well white assay plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

Experimental Workflow



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